molecular formula C17H18F3N5O B2613470 2-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide CAS No. 2034348-40-6

2-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

Cat. No. B2613470
CAS RN: 2034348-40-6
M. Wt: 365.36
InChI Key: ZWVUFMNMKRPRFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C17H18F3N5O and its molecular weight is 365.36. The purity is usually 95%.
BenchChem offers high-quality 2-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of compounds similar to 2-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide have been explored in various research contexts. For example, Klimova et al. (2013) discussed the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of pyrimidine and piperidone derivatives, which were analyzed using spectroscopy and crystallography (Klimova et al., 2013). Similarly, Subasri et al. (2017) and (2016) elucidated the crystal structures of related acetamide compounds, demonstrating the folded conformation of the molecules and providing insight into their chemical behavior (Subasri et al., 2017); (Subasri et al., 2016).

Biological Evaluation and Therapeutic Potential

The therapeutic potential of compounds structurally related to 2-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide has been extensively studied. Umar et al. (2019) synthesized and evaluated a new class of selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors for Alzheimer's disease, showcasing the multifunctional therapeutic applications of these compounds (Umar et al., 2019). Additionally, Shibuya et al. (2018) discovered a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1, indicating potential applications in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial and Insecticidal Activities

Research has also focused on the antimicrobial and insecticidal properties of compounds with similar structures. Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones as antimicrobial agents, highlighting their good antibacterial and antifungal activities (Hossan et al., 2012). Furthermore, Fadda et al. (2017) explored the insecticidal assessment of novel heterocycles against the cotton leafworm, offering insights into their potential agricultural applications (Fadda et al., 2017).

properties

IUPAC Name

2-pyridin-3-yl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O/c18-17(19,20)14-9-15(23-11-22-14)25-6-3-13(4-7-25)24-16(26)8-12-2-1-5-21-10-12/h1-2,5,9-11,13H,3-4,6-8H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVUFMNMKRPRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CN=CC=C2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyridin-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.